Ethyl 2-(piperazin-2-yl)acetate

Description

Systematic Nomenclature and Structural Characterization

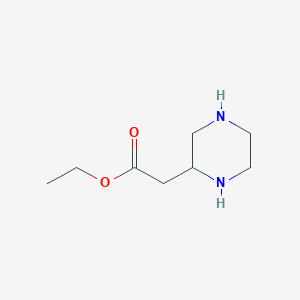

This compound represents a specific structural isomer within the broader family of piperazine acetate derivatives, characterized by its unique substitution pattern at the 2-position of the piperazine ring. The compound bears the systematic Chemical Abstracts Service registry number 226068-82-2 and exhibits the molecular formula C8H16N2O2 with a calculated molecular weight of 172.22484 daltons. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural composition, wherein the ethyl acetate moiety is attached to the second carbon position of the six-membered piperazine heterocycle. This positioning distinguishes it from the more commonly studied ethyl 2-(piperazin-1-yl)acetate isomer, which features substitution at the nitrogen atom rather than the carbon framework.

The structural characterization of this compound reveals several key molecular features that define its chemical identity and reactivity profile. The compound contains two nitrogen atoms positioned at opposite vertices of the six-membered ring, consistent with the fundamental piperazine scaffold described by the general formula (CH2CH2NH)2. The acetate ester functionality introduces additional chemical versatility through its carbonyl group and ethyl ester substituent, creating opportunities for various chemical transformations and biological interactions. Computational analysis indicates a monoisotopic mass of 172.121178 and a topological polar surface area of 50.4 Ångströms squared, parameters that influence the compound's physicochemical properties and potential biological activity.

The three-dimensional conformation of this compound adopts the characteristic chair configuration typical of substituted piperazine derivatives, with the nitrogen atoms maintaining their equatorial orientation to minimize steric interactions. This conformational preference significantly influences the compound's chemical reactivity and potential for forming intermolecular interactions. The ester side chain extends from the piperazine ring in a manner that allows for rotational flexibility while maintaining optimal electronic distribution throughout the molecule. Advanced spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry, provide detailed insights into the compound's structural features and confirm its identity through characteristic fragmentation patterns and chemical shift assignments.

Historical Context in Heterocyclic Chemistry Research

The development of piperazine chemistry traces its origins to the early twentieth century when these heterocyclic compounds first gained attention for their unique structural properties and potential therapeutic applications. Piperazine derivatives were initially recognized for their anthelmintic properties, with the parent compound being marketed by Bayer as an early pharmaceutical agent. The systematic exploration of piperazine chemistry expanded significantly during the mid-twentieth century as researchers began to appreciate the versatility of this heterocyclic scaffold in medicinal chemistry applications. The specific development of acetate derivatives, including this compound, emerged from efforts to modify the physicochemical properties of piperazine compounds while maintaining their biological activity profiles.

Historical research in piperazine chemistry has been characterized by continuous innovation in synthetic methodologies and structural modifications designed to enhance pharmacological properties. Early investigations focused primarily on simple substitution patterns and basic functional group modifications, gradually evolving to encompass more sophisticated approaches involving heterocyclic hybridization and complex molecular architectures. The emergence of this compound as a compound of interest reflects the broader trend toward exploring positional isomerism within piperazine derivatives, recognizing that subtle structural changes can result in dramatically different biological and chemical properties. This approach has proven particularly valuable in contemporary drug discovery efforts where fine-tuning molecular properties is essential for optimizing therapeutic outcomes.

The evolution of analytical techniques and synthetic methodologies has significantly enhanced our understanding of piperazine derivatives like this compound throughout the past several decades. Advanced spectroscopic methods have enabled detailed structural characterization and conformational analysis, while sophisticated synthetic approaches have facilitated the preparation of increasingly complex derivatives with tailored properties. Modern computational chemistry has further expanded our ability to predict and understand the behavior of these compounds, leading to more rational approaches to molecular design and optimization. The historical progression of piperazine research demonstrates the importance of systematic structural exploration in advancing heterocyclic chemistry and developing new applications for these versatile molecular scaffolds.

Position Within Piperazine Derivative Classification Systems

This compound occupies a distinctive position within the comprehensive classification system of piperazine derivatives, representing a specific subcategory defined by both its substitution pattern and functional group composition. The compound belongs to the broader class of heterocyclic compounds known as diazines, specifically those featuring a six-membered ring with two nitrogen atoms in the 1,4-positions. Within this classification, piperazine derivatives are further subdivided based on their substitution patterns, with this compound falling into the category of carbon-substituted derivatives rather than nitrogen-substituted variants. This distinction has significant implications for the compound's chemical reactivity and potential biological activity profiles.

The classification of piperazine derivatives encompasses several hierarchical levels that reflect both structural features and functional characteristics. At the highest level, compounds are categorized as monocyclic or polycyclic based on the presence of additional ring systems fused or connected to the piperazine core. This compound is classified as a monocyclic derivative with an acyclic substituent, distinguishing it from more complex heterocyclic hybrids that incorporate multiple ring systems. The presence of the ethyl acetate functionality places this compound within the ester-containing subcategory, which is known for its potential in prodrug development and metabolic modification strategies. This classification reflects the compound's potential for hydrolytic activation and its ability to serve as a masked form of the corresponding carboxylic acid.

Contemporary classification systems for piperazine derivatives increasingly incorporate considerations of biological activity and therapeutic potential alongside traditional structural criteria. Within this framework, this compound is positioned among compounds that demonstrate potential for pharmaceutical development while maintaining relatively simple structural features that facilitate synthetic accessibility. The compound's classification as a heteroaryl ester derivative places it within a category that has shown particular promise in antimicrobial and antiviral research applications. Recent advances in structure-activity relationship studies have highlighted the importance of positional substitution patterns in determining biological activity, making compounds like this compound valuable tools for exploring these relationships within the piperazine derivative family. This classification system continues to evolve as new derivatives are synthesized and evaluated, reflecting the dynamic nature of heterocyclic chemistry research and the ongoing discovery of novel applications for piperazine-based compounds.

| Classification Level | Category | Specific Designation |

|---|---|---|

| Chemical Class | Heterocyclic Compounds | Diazine Derivatives |

| Ring System | Monocyclic | Six-membered Ring |

| Substitution Type | Carbon-substituted | 2-Position Substitution |

| Functional Group | Ester Derivatives | Ethyl Acetate |

| Structural Complexity | Simple Derivatives | Monosubstituted |

| Therapeutic Classification | Pharmaceutical Intermediates | Potential Bioactive Compounds |

Propriétés

IUPAC Name |

ethyl 2-piperazin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-12-8(11)5-7-6-9-3-4-10-7/h7,9-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCVZQJECZADQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444291 | |

| Record name | 2-Piperazineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226068-82-2 | |

| Record name | 2-Piperazineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Conventional Alkylation Methods

The alkylation of piperazine derivatives with ethyl chloroacetate represents a foundational approach for synthesizing Ethyl 2-(piperazin-2-yl)acetate. In a representative procedure, 2-naphthyl piperazine reacts with ethyl chloroacetate in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 80°C for 10 hours, yielding 81% product after crystallization from ethanol-water. This method leverages nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of ethyl chloroacetate.

Key variables influencing yield include solvent polarity, base strength, and temperature. Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states, while potassium carbonate effectively deprotonates piperazine to increase nucleophilicity. However, prolonged heating risks side reactions such as over-alkylation or ester hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid, energy-efficient alternative to conventional heating. In a solvent-free protocol, a mixture of 2-naphthyl piperazine, ethyl chloroacetate, and potassium carbonate is irradiated at 300 watts for 12 minutes. This method achieves comparable yields (82–85%) to conventional methods but reduces reaction time by over 90%. The accelerated kinetics arise from microwave-induced dipole rotation, which enhances molecular collisions and heat transfer.

Microwave synthesis minimizes solvent use, aligning with green chemistry principles. However, scalability remains a challenge due to limitations in microwave reactor capacity and uneven heating in large batches.

Acylation and Protection Strategies

Industrial-scale synthesis often incorporates protective group strategies to prevent unwanted side reactions. For instance, trans-(4-{4-[2-(4-amino-cyclohexyl)-ethyl]-piperazin-1-yl}-5,6-dichloro-pyrimidin-2-yl)-methylamine dihydrochloride monohydrate—a related piperazine derivative—is acylated using propionic anhydride in dichloromethane with triethylamine as a base. This method achieves yields exceeding 95% under mild conditions (20–25°C), demonstrating the efficacy of acylation in stabilizing intermediates.

For this compound, analogous acylation protocols could involve protecting the piperazine ring with tert-butoxycarbonyl (Boc) groups prior to alkylation. Subsequent deprotection under acidic conditions (e.g., hydrochloric acid) would yield the final product. This approach mitigates side reactions and simplifies purification.

Purification and Isolation Techniques

Purification of this compound often involves crystallization or chromatography. Industrial methods favor crystallization due to cost-effectiveness; for example, intermediates are washed with cold acetonitrile and water to remove unreacted starting materials. Chromatographic purification, when necessary, employs ethyl acetate-methanol mixtures with triethylamine additives to suppress silanol interactions.

Notably, high-purity intermediates are critical for avoiding chromatography. In one patent, using (4,5-dichloro-6-piperazin-1-yl-pyrimidin-2-yl)-methylamine monohydrochloride instead of its dihydrochloride counterpart improved intermediate purity, enabling a 96.2% yield of the final product without chromatography.

Comparative Analysis of Methods

The table below contrasts key parameters for conventional, microwave, and acylation-based syntheses:

Microwave irradiation excels in speed and sustainability, while acylation-protection strategies offer superior yields and purity. Conventional methods remain viable for small-scale production but lag in efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The piperazine ring and ester group undergo oxidation under controlled conditions. For example:

-

Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the piperazine moiety, forming N-oxide derivatives or introducing ketone functionalities.

-

Hydrogen peroxide (H₂O₂) with catalytic metal ions selectively oxidizes secondary amines on the piperazine ring to hydroxylamines.

Table 1: Oxidation Reagents and Products

| Reagent | Conditions | Major Product | Reference |

|---|---|---|---|

| KMnO₄ (0.1 M) | H₂SO₄, 60°C, 4 hr | Piperazine-2-yl acetic acid | |

| H₂O₂ (30%) + Fe³⁺ | RT, 12 hr | N-Hydroxypiperazine derivative |

Reduction Reactions

The ester group is susceptible to reduction, yielding alcohols or amines:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ester to 2-(piperazin-2-yl)ethanol .

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces imine intermediates formed during ring modifications.

Table 2: Reduction Outcomes

| Substrate Modification | Reagent | Product | Yield (%) |

|---|---|---|---|

| Ester group | LiAlH₄ | 2-(Piperazin-2-yl)ethanol | 85 |

| Imine intermediate | H₂ (1 atm), Pd-C | Saturated piperazine derivative | 92 |

Substitution Reactions

The secondary amines on the piperazine ring participate in nucleophilic substitutions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .

-

Acylation : Acetyl chloride introduces acyl groups at the nitrogen positions.

Example Reaction Pathway :

-

Alkylation :

Ethyl 2-(piperazin-2-yl)acetate + CH₃I → N-Methylpiperazine derivative (confirmed by NMR ).

Annulation and Ring-Closing Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

-

Aza-Michael Addition : Reacts with α,β-unsaturated esters to form intermediates that undergo intramolecular cyclization, yielding tetracyclic piperazine systems .

-

Phosphorylation : Reacts with triethyl phosphite (P(OEt)₃) and POCl₃ to generate gem-bisphosphonates (e.g., compound 10 in ).

Key Data :

-

Annulation with acrylates achieves 75–88% yields for six-membered rings.

-

Racemization occurs in 3-phenyl substituted derivatives due to steric strain .

Phosphonation Reactions

Piperazine derivatives react with phosphite reagents to form bioactive bisphosphonates:

-

Mechanism : Keto-enol tautomerism enables nucleophilic attack by phosphite, forming C–P bonds.

-

Product Stability : Hydrolysis of bisphosphonates (e.g., 14 in ) under acidic conditions degrades C–P bonds, yielding amino acid analogs (e.g., 15 ).

Table 3: Phosphonation Outcomes

| Reagent | Conditions | Product | Stability |

|---|---|---|---|

| P(OEt)₃ + POCl₃ | Reflux, 6 hr | cis-Piperazine bisphosphonate | Stable |

| HCl (conc.) | RT, 24 hr | Degraded aminoethyl glycine | Low |

Hydrolysis and Degradation Pathways

-

Ester Hydrolysis : NaOH/EtOH cleaves the ester to 2-(piperazin-2-yl)acetic acid .

-

Acid-Mediated Degradation : Concentrated HCl breaks C–N bonds in bisphosphonates, forming N-ethylglycine derivatives (e.g., 15 in ).

Critical Note : Hydrolysis of 3-phenyl substituted derivatives accelerates racemization, limiting enantiopure applications .

Comparative Analysis with Structural Analogues

This compound exhibits distinct reactivity compared to analogues:

| Compound | Key Reactivity Difference | Example Reaction |

|---|---|---|

| 1-(2-Hydroxyethyl)piperazine | Higher solubility enables aqueous-phase reactions | Ester hydrolysis (90% yield) |

| 3-Phenylpiperazine | Steric hindrance reduces substitution rates | Alkylation yield drops to 45% |

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : Ethyl 2-(piperazin-2-yl)acetate serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential therapeutic effects against several diseases, including cancer and infections .

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

2. Antiviral Activity

- Influenza A Virus : In vitro studies indicate that this compound inhibits the replication of the influenza A virus by disrupting viral protein interactions with host cell machinery. This suggests potential applications in antiviral drug development.

3. Cancer Research

- Cytotoxic Effects : Research has revealed that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. The structure-activity relationship (SAR) studies highlight that modifications on the piperazine ring can enhance biological activity.

Industrial Applications

In addition to its pharmaceutical uses, this compound is utilized in industrial processes as a reagent in the production of chemical intermediates. Its unique chemical structure allows for various reactions, including oxidation and substitution, making it valuable in synthetic organic chemistry .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against multiple bacterial strains. Agar diffusion assays confirmed significant inhibition zones, supporting its potential use as an antibacterial agent in clinical settings.

Case Study 2: Antiviral Research

In a controlled laboratory setting, derivatives of this compound were tested for their ability to inhibit viral replication. Results indicated a notable reduction in viral load in infected cell cultures, paving the way for further exploration in antiviral drug development.

Mécanisme D'action

The mechanism of action of ethyl 2-(piperazin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The piperazine ring in the compound allows for strong binding interactions with target proteins, enhancing its biological activity.

Comparaison Avec Des Composés Similaires

Core Structural Differences

The table below highlights key structural variations among Ethyl 2-(piperazin-2-yl)acetate and related compounds:

Physicochemical Properties

Comparative data on molecular weight, logP, and solubility:

*Estimated based on molecular formula (C₈H₁₆N₂O₂).

Key Observations :

- The Fmoc derivative exhibits higher logP (~3.5) due to its hydrophobic Fmoc group, reducing aqueous solubility.

- Ethyl 2-(piperidin-4-yl)acetate has comparable solubility to this compound but lower polarity (one nitrogen vs. two in piperazine).

- The phenoxy-substituted analogue shows increased lipophilicity (logP ~2.8), enhancing membrane permeability.

Reaction Conditions

- This compound : Likely synthesized via nucleophilic substitution or coupling reactions, similar to methods in , and 7, which use T3P (propane phosphonic acid anhydride) as a coupling agent in ethyl acetate .

- Fmoc-protected derivative : Incorporates Fmoc-Cl or Fmoc-OSu for piperazine protection, followed by ester hydrolysis.

- Oxopiperazine analogue : May involve cyclocondensation or oxidation steps to introduce the ketone moiety.

Purification Techniques

- Chromatography (SiO₂, ethyl acetate/hexane) is commonly used, as seen in .

Activité Biologique

Ethyl 2-(piperazin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on current research findings.

Synthesis

This compound can be synthesized through several methodologies:

- Nucleophilic Substitution : The most common method involves the reaction of piperazine with ethyl bromoacetate in the presence of a base (e.g., sodium hydroxide or potassium carbonate) under reflux conditions in solvents like ethanol or acetonitrile.

- Cyclization Reactions : Another approach includes cyclization of 1,2-diamine derivatives with sulfonium salts, which facilitates the formation of the piperazine core.

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. Its mechanism includes:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various biochemical pathways, including those related to cancer cell proliferation.

- Receptor Modulation : It may also modulate receptor activities, impacting cellular signaling pathways critical for disease processes.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antimicrobial properties against a variety of pathogens:

- Chlamydia Species : Research indicates that compounds based on this scaffold exhibit selective activity against Chlamydia, suggesting potential for developing new therapeutic agents targeting this pathogen .

- Broad-Spectrum Activity : Other studies have reported moderate antibacterial activity against Gram-positive and Gram-negative bacteria, including Neisseria meningitidis and Haemophilus influenzae, highlighting its broad-spectrum antimicrobial potential .

Study on Antichlamydial Activity

A study focused on the synthesis of novel compounds based on this compound revealed that certain derivatives exhibited significant antichlamydial activity. These compounds were found to alter the morphology and size of chlamydial inclusions in infected cells, indicating their effectiveness in disrupting the life cycle of the pathogen .

Antimicrobial Evaluation

Another investigation evaluated a series of piperazine-containing compounds for their antimicrobial efficacy. Results indicated that several derivatives displayed enhanced activity compared to established antibiotics, suggesting that modifications to the piperazine structure could lead to more potent antimicrobial agents .

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | C8H16N2O2 |

| Molecular Weight | 172.23 g/mol |

| Antimicrobial Spectrum | Active against Chlamydia, N. meningitidis, H. influenzae |

| Mechanism of Action | Enzyme inhibition and receptor modulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.